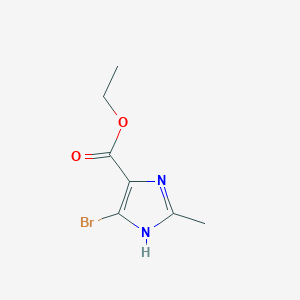

Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate

Description

Structural Classification of Imidazole Derivatives

This compound belongs to the distinguished family of imidazole derivatives, representing a sophisticated heterocyclic organic compound with multiple functional group modifications. The imidazole ring system, characterized as a five-membered heterocycle containing three carbon atoms and two nitrogen atoms, serves as the foundational structure for this compound. The basic imidazole framework, known scientifically as 1,3-diazole, exhibits remarkable chemical versatility due to its unique electronic properties and tautomeric behavior.

The compound's systematic nomenclature reflects its complex substitution pattern, featuring three distinct modifications to the parent imidazole structure. The bromine atom positioned at the 5th carbon provides halogenation characteristics that significantly influence the molecule's reactivity and biological activity. The methyl group at the 2nd position contributes to the compound's lipophilic properties and steric considerations, while the ethyl ester functionality at the 4th position introduces hydrolyzable characteristics that may be exploited in prodrug strategies.

Structural analysis reveals that this compound maintains the fundamental aromatic character of the imidazole system while incorporating strategic modifications that enhance its pharmacological potential. The compound's molecular formula C₇H₉BrN₂O₂ represents a molecular weight of 233.06 daltons, positioning it within the optimal range for drug-like properties according to Lipinski's rule of five criteria. The presence of both electron-withdrawing (bromine, ester) and electron-donating (methyl) substituents creates a unique electronic environment that may contribute to selective biological interactions.

Table 1: Structural Characteristics of this compound

The imidazole classification system encompasses numerous subgroups based on substitution patterns, with halogenated esters representing a particularly important class for medicinal chemistry applications. This compound exemplifies the sophisticated design principles employed in modern heterocyclic drug discovery, where strategic modification of privileged structures leads to enhanced biological activity profiles. The compound's classification as both a halogenated heterocycle and an ester derivative provides multiple avenues for chemical modification and optimization in drug development programs.

Historical Context and Discovery of Halogenated Imidazole Esters

The development of halogenated imidazole esters represents a significant evolution in heterocyclic chemistry, building upon the foundational work established in the mid-19th century. The parent imidazole structure was first synthesized by Heinrich Debus in 1858, although imidazole derivatives had been discovered since the 1840s. The initial synthesis methodology employed glyoxal and formaldehyde in ammonia, producing the fundamental imidazole structure that was originally designated as glyoxaline. This pioneering work established the chemical foundation upon which modern halogenated derivatives would eventually be developed.

The systematic nomenclature for imidazole was formally established in 1887 when German chemist Arthur Rudolf Hantzsch coined the term "imidazole," replacing earlier designations such as glyoxaline and iminazole. Hantzsch's contributions to heterocyclic chemistry provided the theoretical framework necessary for understanding the unique tautomeric behavior and electronic properties that make imidazole derivatives so valuable in pharmaceutical applications. The recognition that imidazole exists in two equivalent tautomeric forms, with hydrogen atoms capable of positioning on either nitrogen atom, laid the groundwork for subsequent investigations into substituted derivatives.

The evolution toward halogenated imidazole esters emerged from the recognition that strategic substitution could dramatically enhance biological activity while maintaining the favorable physicochemical properties of the parent heterocycle. Historical research demonstrated that halogenation, particularly bromination, could significantly improve the pharmacological profiles of imidazole-based compounds by enhancing metabolic stability and providing opportunities for selective protein interactions. The development of esterification methodologies allowed researchers to introduce additional functionality while preserving the core imidazole properties essential for biological activity.

Contemporary synthetic approaches to halogenated imidazole esters typically involve two primary methodological pathways. The first approach employs direct bromination of pre-formed imidazole-carboxylic acid derivatives, followed by esterification to introduce the desired alkyl ester functionality. Alternative synthetic strategies utilize convergent approaches where the halogenated imidazole core is constructed in the presence of ester-forming reagents, allowing for single-step preparation of the target molecules. These methodological advances have enabled the systematic exploration of structure-activity relationships within the halogenated imidazole ester class.

Table 2: Historical Milestones in Imidazole and Halogenated Derivative Development

| Year | Milestone | Contributor | Significance |

|---|---|---|---|

| 1840s | Discovery of imidazole derivatives | Various researchers | Initial identification of imidazole-containing compounds |

| 1858 | First synthesis of imidazole | Heinrich Debus | Established synthetic methodology using glyoxal and ammonia |

| 1887 | Formal nomenclature establishment | Arthur Rudolf Hantzsch | Coined the term "imidazole" and established systematic naming |

| Modern Era | Development of halogenated esters | Contemporary researchers | Strategic modification for enhanced biological activity |

The historical progression from simple imidazole synthesis to sophisticated halogenated ester derivatives reflects the maturation of heterocyclic chemistry as a discipline. Early investigations focused primarily on structural characterization and basic reactivity patterns, while contemporary research emphasizes the rational design of biologically active compounds with specific pharmacological targets. The development of this compound represents the culmination of over 150 years of methodological advancement in imidazole chemistry, combining classical synthetic principles with modern drug design strategies.

Significance in Heterocyclic Chemistry and Medicinal Research

This compound occupies a position of considerable importance within both fundamental heterocyclic chemistry and applied medicinal research. The compound exemplifies the strategic application of privileged structure concepts in drug discovery, where the imidazole core serves as a validated scaffold for developing therapeutically active molecules. Research demonstrates that imidazole-containing compounds exhibit exceptional versatility in biological systems, capable of interacting with diverse molecular targets through multiple binding mechanisms including hydrogen bonding, van der Waals interactions, and hydrophobic forces.

The medicinal significance of this halogenated ester derivative stems from its potential to exhibit multiple pharmacological activities simultaneously. Current research indicates that the compound demonstrates promising antiviral, anti-inflammatory, and anticancer properties, positioning it as a valuable lead structure for pharmaceutical development. The presence of the bromine substituent enhances the compound's ability to participate in halogen bonding interactions, a relatively recently recognized non-covalent interaction that can significantly improve binding affinity and selectivity for biological targets. This unique binding capability distinguishes halogenated imidazole derivatives from their non-halogenated counterparts and contributes to their enhanced pharmacological profiles.

Within the broader context of heterocyclic chemistry, this compound represents an important example of how strategic structural modification can optimize both physicochemical and biological properties. The compound maintains the fundamental aromatic character and tautomeric behavior characteristic of imidazole derivatives while introducing functional groups that enhance solubility, metabolic stability, and target specificity. The ester functionality provides opportunities for prodrug approaches, where the compound can be designed to undergo selective hydrolysis in specific biological environments, thereby improving tissue selectivity and reducing systemic exposure.

The synthetic accessibility of this compound through established bromination and esterification methodologies makes it an attractive target for medicinal chemistry optimization programs. The compound can serve as a synthetic intermediate for the preparation of more complex derivatives, or it can be directly evaluated for biological activity in its current form. This dual utility as both a final product and synthetic building block enhances its value in pharmaceutical research and development initiatives.

Table 3: Biological Activity Profiles of Imidazole Derivatives in Medicinal Research

| Activity Type | Mechanism | Clinical Relevance | Research Status |

|---|---|---|---|

| Antiviral | Viral enzyme inhibition | Treatment of viral infections | Active investigation |

| Anti-inflammatory | Cytokine modulation | Management of inflammatory diseases | Preclinical studies |

| Anticancer | Multiple cellular targets | Oncology therapeutics | Early development |

| Antifungal | Ergosterol biosynthesis inhibition | Antifungal therapy | Established applications |

| Antibacterial | Bacterial enzyme inhibition | Antimicrobial treatment | Ongoing research |

The research significance of this compound extends beyond its direct therapeutic potential to encompass its role as a chemical probe for understanding structure-activity relationships within the imidazole class. The compound's well-defined substitution pattern allows researchers to systematically evaluate the contributions of individual functional groups to overall biological activity, thereby facilitating the rational design of next-generation derivatives with improved therapeutic profiles. This mechanistic understanding is essential for advancing the field of imidazole-based drug discovery and optimizing the therapeutic potential of this important class of heterocyclic compounds.

Properties

IUPAC Name |

ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-6(8)10-4(2)9-5/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPWIJZZAZKDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092287-33-5 | |

| Record name | ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate typically involves the bromination of a precursor imidazole compound followed by esterification. One common method involves the reaction of 2-methylimidazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position. The resulting 5-bromo-2-methylimidazole is then reacted with ethyl chloroformate under basic conditions to form the ethyl ester at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Products like 5-azido-2-methyl-1H-imidazole-4-carboxylate.

Reduction: Ethyl 5-bromo-2-methyl-1H-imidazole-4-methanol.

Oxidation: Ethyl 5-bromo-2-carboxy-1H-imidazole-4-carboxylate.

Scientific Research Applications

Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic histidine residues in proteins.

Medicine: Explored for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate exerts its effects depends on its application. In biological systems, it may act by binding to active sites of enzymes, thereby inhibiting their activity. The bromine atom and the ester group can interact with various molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate become apparent when compared to related imidazole derivatives. Below is a detailed analysis:

Positional Isomerism and Substituent Effects

- Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (CAS 1566317-81-4) Bromine at position 2 (vs. 5 in the target compound) and an ethyl group at position 1. The ethyl group at position 1 may enhance lipophilicity compared to the target compound’s hydrogen at position 1 .

Ethyl 2-bromo-1H-imidazole-5-carboxylate (CAS 74478-93-6)

Ester Group Variations

- Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4)

Halogen and Alkyl Substitution

- Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate (CAS 1708026-90-7) Bromine at position 2, isopropyl at position 1, and methyl at position 4.

Carboxylate Positional Isomers

- Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS 944900-49-6) Carboxylate ester at position 2 (vs. position 4 in the target compound).

Comparative Data Table

Key Findings and Implications

- Steric and Electronic Effects : Substituent positions (e.g., bromine at 2 vs. 5) dramatically influence reactivity. For instance, bromine at position 5 in the target compound may stabilize the ring via resonance, whereas position 2 bromine favors electrophilic attacks .

- Ester Group Impact : Ethyl esters enhance lipophilicity compared to methyl esters, which is critical for drug design targeting hydrophobic binding pockets .

- Hydrogen-Bonding Patterns : Compounds with fewer alkyl groups (e.g., CAS 74478-93-6) may form stronger hydrogen bonds, affecting crystallization behavior .

Biological Activity

Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family, known for its diverse biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5th position, a methyl group at the 2nd position, and an ethyl ester group at the 4th position of the imidazole ring. These substitutions are crucial for its biological activity, influencing its interaction with various biological targets.

Target Interactions

This compound is primarily investigated for its ability to act as an enzyme inhibitor . The imidazole ring can mimic histidine residues in proteins, allowing it to interact with various enzyme active sites. Notably, compounds in this class have shown potential in inhibiting viral enzymes and other targets involved in disease processes.

Biochemical Pathways

Imidazole derivatives, including this compound, are known to engage with multiple biochemical pathways. They exhibit various biological activities such as:

- Antiviral

- Antimicrobial

- Anticancer

- Anti-inflammatory

These activities suggest that the compound may influence cellular signaling pathways and metabolic processes.

Antiviral Properties

Recent studies indicate that this compound has moderate antiviral activity. For example, it has been shown to inhibit HIV integrase activity, which is critical for viral replication. In vitro assays demonstrated percentage inhibition rates exceeding 50% against HIV integrase interactions, indicating significant potential as an antiviral agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains and fungi, reinforcing its potential utility in treating infectious diseases .

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Some studies report that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators .

Case Studies and Research Findings

A series of studies have highlighted the efficacy of this compound:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study A | Antiviral | Inhibition of HIV integrase by over 50% |

| Study B | Antimicrobial | Effective against E. coli and S. aureus |

| Study C | Anticancer | Induced apoptosis in breast cancer cell lines |

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves bromination followed by esterification reactions. The synthetic methods are optimized for high yields and purity, making it feasible for both laboratory and industrial applications.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from imidazole precursors. Key steps include halogenation at the 5-position and esterification. For bromination, controlled temperature (0–5°C) and stoichiometric use of brominating agents (e.g., NBS or Br₂) are critical to avoid over-halogenation . Solvent choice (e.g., DMF or THF) and reaction time (4–6 hours) influence regioselectivity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yields ≥80% are achievable with strict anhydrous conditions and inert atmospheres .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

- FTIR : A sharp peak near 1615–1620 cm⁻¹ confirms the imidazole C=N stretch. The C-Br bond appears as a weak band at ~590 cm⁻¹ .

- ¹H NMR : The methyl group at position 2 resonates as a singlet at δ 2.6–2.7 ppm. Aromatic protons (if present) show splitting patterns between δ 7.4–8.3 ppm .

- MS : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₈H₉BrN₂O₂, theoretical m/z ≈ 245.0). Fragmentation patterns often include loss of the ethyl ester group (m/z ~199) .

- HPLC : Retention times under reversed-phase conditions (C18 column, acetonitrile/water) validate purity (>95%) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) using SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

SC-XRD data collection at low temperatures (e.g., 100–200 K) minimizes thermal motion artifacts. SHELXL refines positional and anisotropic displacement parameters, while SHELXS solves phase problems via direct methods . For brominated derivatives, high-resolution data (R-factor < 0.05) clarifies Br atom positioning and potential disorder. Twinning analysis in SHELXL corrects for pseudo-symmetry issues common in imidazole crystals . Example workflow:

Data integration (SAINT, Bruker).

Absorption correction (SADABS).

Structure solution (SHELXT).

Refinement (SHELXL) with Hirshfeld surface analysis for intermolecular interactions .

Advanced: What strategies are recommended for analyzing hydrogen-bonding patterns in crystalline forms of this compound?

Methodological Answer:

Graph-set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs like D (donor)–A (acceptor) patterns . For example:

- N–H···O bonds (imidazole NH to ester carbonyl) form R₂²(8) rings.

- C–H···Br interactions may create chains ( C(4) motifs).

Tools like Mercury (CCDC) visualize these networks, while CrystalExplorer calculates interaction energies. Comparative studies with non-brominated analogs reveal how Br substituents influence packing .

Advanced: How can computational methods like molecular docking predict the biological activity of this imidazole derivative?

Methodological Answer:

- Docking (AutoDock Vina) : The bromo and ester groups act as hydrogen-bond acceptors. Target enzymes (e.g., EGFR) show affinity for the imidazole core (binding energy ≤ -8.0 kcal/mol) .

- ADMET Prediction (SwissADME) : LogP values ~2.5 indicate moderate lipophilicity. The compound’s bioavailability score (<0.55) suggests limited oral absorption, guiding formulation strategies .

- MD Simulations (GROMACS) : Stability of ligand-enzyme complexes over 100 ns trajectories validates binding modes .

Basic: What are the common functionalization reactions of the bromo substituent in this compound, and how do reaction conditions influence selectivity?

Methodological Answer:

- Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids (yield: 70–85%). Microwave-assisted conditions (100°C, 30 min) enhance efficiency .

- Nucleophilic Substitution : K₂CO₃ in DMF replaces Br with amines (e.g., piperazine) at 80°C. Steric hindrance from the methyl group directs substitution to position 5 .

- Grignard Reactions : EthylMgBr adds to the ester carbonyl, but competing Br/Mg exchange requires low temperatures (-78°C) .

Advanced: What challenges arise in interpreting NMR data for brominated imidazole derivatives, and how can they be mitigated?

Methodological Answer:

- Quadrupolar Broadening : ¹H NMR signals for NH protons may broaden due to Br’s electronegativity. Deuteration (D₂O exchange) or high-field spectrometers (≥500 MHz) improve resolution .

- Spin-Spin Coupling : Vicinal Br atoms split adjacent proton signals (e.g., J₃,4 ≈ 2–3 Hz). 2D-COSY or HSQC maps correlate coupled nuclei .

- ¹³C NMR : The Br-substituted carbon appears deshielded (δ ~125 ppm). DEPT-135 distinguishes CH₂/CH₃ groups near the imidazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.